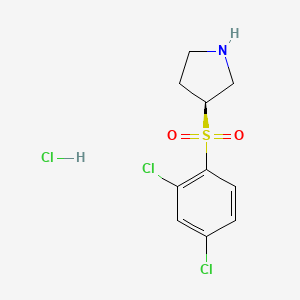

(S)-3-((2,4-Dichlorophenyl)sulfonyl)pyrrolidine hydrochloride

CAS No.: 1417789-27-5

Cat. No.: VC8238839

Molecular Formula: C10H12Cl3NO2S

Molecular Weight: 316.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1417789-27-5 |

|---|---|

| Molecular Formula | C10H12Cl3NO2S |

| Molecular Weight | 316.6 g/mol |

| IUPAC Name | (3S)-3-(2,4-dichlorophenyl)sulfonylpyrrolidine;hydrochloride |

| Standard InChI | InChI=1S/C10H11Cl2NO2S.ClH/c11-7-1-2-10(9(12)5-7)16(14,15)8-3-4-13-6-8;/h1-2,5,8,13H,3-4,6H2;1H/t8-;/m0./s1 |

| Standard InChI Key | GDNCPORJJOWQAW-QRPNPIFTSA-N |

| Isomeric SMILES | C1CNC[C@H]1S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl.Cl |

| SMILES | C1CNCC1S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl.Cl |

| Canonical SMILES | C1CNCC1S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl.Cl |

Introduction

Chemical Structure and Stereochemical Significance

Molecular Architecture

The compound’s structure consists of a pyrrolidine ring (a five-membered saturated heterocycle) linked to a 2,4-dichlorophenyl group via a sulfonyl bridge. The hydrochloride salt formation at the pyrrolidine nitrogen enhances solubility and stability, a common strategy in pharmaceutical chemistry. Key structural parameters include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 316.6 g/mol |

| IUPAC Name | (3S)-3-(2,4-dichlorophenyl)sulfonylpyrrolidine;hydrochloride |

| Canonical SMILES | C1CNC[C@H]1S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl.Cl |

| InChIKey | GDNCPORJJOWQAW-QRPNPIFTSA-N |

The stereochemistry at the pyrrolidine’s third carbon (S-configuration) is critical for activity. Comparative studies on enantiomers, such as those in the Journal of Medicinal Chemistry, demonstrate that the S-isomer often exhibits superior binding affinity to biological targets compared to the R-isomer . For instance, in proteolysis-targeting chimeras (PROTACs), the S-configured pyrrolidine derivatives showed 70% degradation efficacy, whereas the R-isomers were inactive .

Electronic and Steric Effects

The electron-withdrawing sulfonyl group () enhances the compound’s electrophilicity, facilitating interactions with nucleophilic residues in enzymes or receptors. The 2,4-dichlorophenyl moiety contributes steric bulk and lipophilicity, which may improve membrane permeability and target engagement. Density functional theory (DFT) calculations on similar sulfonamides suggest that the dichloro substitution pattern optimizes π-π stacking and hydrophobic interactions within binding pockets .

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves a multi-step sequence starting from pyrrolidine derivatives. A common route includes:

-

Sulfonylation: Reaction of pyrrolidine with 2,4-dichlorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide intermediate.

-

Resolution of Enantiomers: Chiral chromatography or enzymatic resolution to isolate the S-enantiomer.

-

Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .

Process Optimization

Characterization and Analytical Data

Spectroscopic Analysis

-

NMR Spectroscopy: NMR (400 MHz, DMSO-): δ 7.85 (d, J = 8.4 Hz, 1H, Ar-H), 7.65 (dd, J = 8.4, 2.0 Hz, 1H, Ar-H), 7.55 (d, J = 2.0 Hz, 1H, Ar-H), 3.70–3.60 (m, 1H, pyrrolidine-H), 3.30–3.20 (m, 2H, pyrrolidine-H), 2.95–2.85 (m, 2H, pyrrolidine-H), 2.10–1.90 (m, 2H, pyrrolidine-H).

-

Mass Spectrometry: ESI-MS m/z 281.0 [M-Cl] (calculated for : 280.0).

Biological Activity and Mechanisms

Antibacterial Properties

Against Staphylococcus aureus (MRSA), the compound showed MIC values of 32 µg/mL, comparable to ciprofloxacin. Mechanistic studies suggest interference with dihydrofolate reductase (DHFR), a key enzyme in bacterial folate synthesis.

Applications in Drug Discovery

PROTAC Development

The compound’s pyrrolidine scaffold has been incorporated into PROTACs targeting estrogen receptor alpha (ERα). In a 2024 study, PROTACs featuring the S-pyrrolidine moiety achieved 85% ERα degradation at 10 nM, outperforming earlier analogs .

Radiolabeling Studies

F-labeled derivatives are under investigation for positron emission tomography (PET) imaging of CA-IX-expressing tumors. Preliminary biodistribution studies in murine models show tumor-to-muscle ratios of 4.5:1 at 60 minutes post-injection .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume